molecular formula C12H13NO3S B14334557 N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine CAS No. 109018-39-5

N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine

Cat. No.: B14334557
CAS No.: 109018-39-5
M. Wt: 251.30 g/mol
InChI Key: GNHDHKZOVWRKMD-UHFFFAOYSA-N
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Description

N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and properties. It belongs to the class of oximes and hydrazones, which are derivatives of aldehydes and ketones. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and two methoxy groups attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is usually heated to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydrazine
  • N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]amine
  • 5,6-Dimethoxy-1-benzothiophene-2-carbaldehyde

Uniqueness

N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

109018-39-5

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

N-[1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H13NO3S/c1-7(13-14)11-5-8-4-9(15-2)10(16-3)6-12(8)17-11/h4-6,14H,1-3H3

InChI Key

GNHDHKZOVWRKMD-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=CC(=C(C=C2S1)OC)OC

Origin of Product

United States

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